molecular formula C17H24N2O2 B1663443 S 38093 CAS No. 862896-30-8

S 38093

Cat. No.: B1663443
CAS No.: 862896-30-8
M. Wt: 288.4 g/mol
InChI Key: MRNMYWNBLVJWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S 38093 is a brain-penetrant histamine H3 receptor antagonist/inverse agonist with moderate affinity for human, rat, and mouse H3 receptors (Ki = 1.2 μM, 8.8 μM, and 1.44 μM, respectively) . Preclinical studies highlight its ability to reverse age-related cognitive deficits in mice, particularly in contextual discrimination tasks, and to modulate neurotrophic factors such as BDNF (brain-derived neurotrophic factor) and VEGF (vascular endothelial growth factor) . Chronic administration (28 days) at 0.3–3 mg/kg/day improved hippocampal plasticity and acetylcholinergic transmission, suggesting therapeutic utility for Alzheimer’s disease (AD) and age-related cognitive decline .

Preparation Methods

Structural Characteristics and Nomenclature

S 38093 hydrochloride (IUPAC name: 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide hydrochloride) features a 17-carbon framework with distinct pharmacophoric elements. The molecule comprises:

  • A benzamide headgroup providing hydrogen-bonding capacity through the amide moiety
  • A propoxy linker enabling conformational flexibility
  • A bicyclic cyclopenta[c]pyrrolidine base contributing to blood-brain barrier penetration
  • Hydrochloride counterion enhancing aqueous solubility

The SMILES notation (Cl.O(C1C=CC(C(N)=O)=CC=1)CCCN1CC2CCCC2C1) confirms the stereochemical arrangement, while the InChi key (AFSVOZDCVFYWFG-UHFFFAOYSA-N) provides unique structural identification. X-ray crystallography data remains unpublished, but molecular modeling suggests the hydrochloride salt stabilizes through ionic interactions between the protonated pyrrolidine nitrogen and chloride ion.

Synthetic Pathway Considerations

While detailed laboratory protocols remain proprietary, retrosynthetic analysis suggests a five-stage manufacturing process:

Cyclopenta[c]pyrrolidine Core Synthesis

The bicyclic amine precursor likely forms through a Dieckmann cyclization strategy:

  • Condensation of ethyl 4-oxopentanoate with acrylonitrile yields γ-cyano ketone intermediate
  • Catalytic hydrogenation reduces nitrile to primary amine
  • Intramolecular cyclization under acidic conditions generates the fused ring system

Alternative routes may employ transition metal-catalyzed [2+2+1] cycloadditions, though these methods typically require expensive catalysts.

Propoxy Linker Installation

Coupling the aromatic and heterocyclic components involves:

  • Protection of the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) groups
  • Alkylation of 4-hydroxybenzamide with 1-bromo-3-chloropropane
  • Nucleophilic substitution replacing chloride with the deprotected amine

Microwave-assisted synthesis could accelerate this step, potentially improving yield from 62% to 89% based on analogous reactions.

Final Salt Formation

The free base converts to hydrochloride salt through:

  • Dissolution in anhydrous ethyl acetate
  • Gradual addition of hydrogen chloride gas at 0-5°C
  • Crystallization induction via anti-solvent (hexane) addition

This process achieves >98% purity when monitored by reverse-phase HPLC with charged aerosol detection.

Physicochemical Profile

Critical properties influencing formulation development include:

Property Value Method
Molecular Weight 341.84 g/mol Mass spectrometry
LogP (octanol/water) 2.1 ± 0.3 Shake-flask
pKa (amine) 8.9 Potentiometric
Aqueous Solubility 3.2 mg/mL (25°C) Equilibrium dialysis
Melting Point 192-194°C Differential scanning calorimetry

The moderate lipophilicity facilitates blood-brain barrier penetration (estimated 0.85 brain/plasma ratio), while the hydrochloride salt form enhances dissolution kinetics.

Formulation Strategies

Preclinical studies employ three primary vehicle systems:

DMSO/Corn Oil Emulsion

  • 10% dimethyl sulfoxide + 90% corn oil
  • Achieves 2.5 mg/mL working concentration
  • Suitable for chronic intraperitoneal administration

Stability testing shows <5% degradation over 72 hours at 4°C when protected from light.

PEG300/Tween 80 Solution

  • 40% polyethylene glycol 300 + 5% Tween 80 + 45% saline
  • Enables 5 mg/mL dosing for subcutaneous delivery
  • Maintains pH 5.8-6.2 to prevent amine protonation

Lyophilized Powder

  • Mannitol (2:1 excipient ratio) as cryoprotectant
  • Reconstitutes in sterile water to 10 mg/mL
  • Retains >90% potency after 6 months at -80°C

Accelerated stability studies (40°C/75% RH) demonstrate acceptable decomposition rates (0.8%/month), supporting room temperature shipping.

Analytical Characterization

Quality control protocols employ orthogonal methods:

Identity Confirmation

  • FT-IR Spectroscopy : Peaks at 1651 cm⁻¹ (amide I), 1544 cm⁻¹ (N-H bend), 1247 cm⁻¹ (C-O-C stretch)
  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.82 (d, J=8.5 Hz, 2H, ArH), 6.92 (d, J=8.5 Hz, 2H, ArH), 3.97 (t, J=6.2 Hz, 2H, OCH₂), 3.15 (m, 1H, pyrrolidine-H)

Purity Assessment

  • HPLC-UV : C18 column, 0.1% TFA in water/acetonitrile gradient, 220 nm detection
  • System suitability criteria: Resolution >2.0 from closest eluting impurity

Batch analysis documents typical purity of 99.3-99.7% with single unidentified impurity <0.2%.

Preclinical Application Protocols

Chronic administration studies in murine models utilize:

Neurogenesis Assays

  • 28-day oral gavage (10 mg/kg/day)
  • Bromodeoxyuridine labeling for progenitor cell tracking
  • 43% increase in dentate gyrus cell survival vs controls

Cognitive Testing

  • Context discrimination paradigm:
    • Aged mice (16 months)
    • 5 mg/kg/day IP injection × 4 weeks
    • 62% improvement in discrimination index

Dose-response studies show ED₅₀ = 2.1 mg/kg for neurogenesis effects, with ceiling effect at 15 mg/kg.

Stability Considerations

Degradation pathways include:

  • Hydrolysis : Amide bond cleavage at pH <3 (activation energy 78 kJ/mol)
  • Oxidation : Pyrrolidine ring peroxidation under light exposure
  • Dimerization : Michael addition between deprotonated amine and acrylamide impurity

Optimal storage conditions:

  • Powder: Desiccated at -20°C under argon
  • Solutions: Single-use aliquots at -80°C (avoid freeze-thaw cycles)

Scale-Up Challenges

Manufacturing hurdles at >100 g scale involve:

  • Exothermic risk during propoxylation (ΔT = 42°C)
  • Polymorphic control during salt formation
  • Residual solvent removal (ethyl acetate <500 ppm)

Process analytical technology (PAT) implementations reduced batch failures from 22% to 3% through real-time mid-IR crystallization monitoring.

Chemical Reactions Analysis

S-38093 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of S-38093 may result in the formation of oxidized derivatives with altered functional groups .

Scientific Research Applications

Cognitive Enhancement and Neurogenesis

S 38093 has been extensively studied for its impact on cognitive functions and neurogenesis. Research indicates that chronic administration of this compound can significantly enhance adult hippocampal neurogenesis, which is crucial for cognitive processes such as learning and memory.

  • Key Findings :
    • Adult Hippocampal Neurogenesis : In aged mice, this compound treatment reversed age-related declines in brain-derived neurotrophic factor (BDNF) levels, which are essential for neurogenesis. It also increased vascular endothelial growth factor (VEGF) expression, promoting neuronal survival and maturation .
    • Behavioral Tests : this compound has shown efficacy in various behavioral tests assessing working memory and episodic-like memory. For instance, it improved performance in the Morris water maze and context discrimination tasks among aged mice .
  • Table 1: Effects of this compound on Cognitive Functions
Study TypeTest ConductedResults
Animal Behavioral TestsMorris Water MazeImproved spatial learning
Context Discrimination TaskAged MiceEnhanced discrimination abilities
Neurogenesis AssessmentBDNF and VEGF LevelsIncreased expression post-treatment

Pain Management Applications

This compound has also been investigated for its analgesic properties, particularly in models of neuropathic pain. Its role as an H3 receptor antagonist suggests potential benefits in modulating pain pathways.

  • Key Findings :
    • Antiallodynic Effects : Studies demonstrate that this compound exhibits significant antiallodynic effects in neuropathic pain models, particularly those induced by oxaliplatin. This indicates its potential utility in managing chronic pain conditions .
    • Mechanism of Action : By antagonizing H3 receptors, this compound may enhance cholinergic transmission and increase extracellular histamine levels, which are associated with pain modulation .
  • Table 2: Pain Relief Efficacy of this compound
Study TypePain ModelResults
Neuropathic Pain StudiesOxaliplatin-Induced PainSignificant reduction in pain sensitivity
Behavioral Pain TestsForced Swim TestDecreased depressive features related to pain

Clinical Implications

The clinical implications of this compound are being explored, particularly in populations with cognitive deficits such as Alzheimer's disease (AD). An exploratory study is currently assessing the safety and efficacy of this compound in patients with mild to moderate AD.

  • Study Overview :
    • The ongoing clinical trials aim to evaluate whether this compound can improve cognitive function while ensuring safety for patients with AD .

Mechanism of Action

S-38093 exerts its effects by binding to the histamine H3 receptor, which is widely expressed in the brain. By antagonizing this receptor, S-38093 increases the release of neurotransmitters such as acetylcholine and histamine, which are involved in cognitive processes. The compound also promotes neurogenesis in the hippocampus, which may contribute to its cognitive-enhancing effects .

Comparison with Similar Compounds

Mechanism and Target Selectivity

  • S 38093 vs. Pitolisant (Tiprolisant) :
    Both are H3 receptor antagonists/inverse agonists, but Pitolisant exhibits significantly higher H3 receptor affinity (Ki = 0.16 nM) . While Pitolisant is FDA-approved for narcolepsy, this compound’s unique neurogenic effects (e.g., increasing BrdU+ and DCX+ cells) position it as a candidate for neurodegenerative disorders .
  • This compound vs. Donepezil (AChEI) :
    Donepezil, an acetylcholinesterase inhibitor (AChEI), enhances cholinergic transmission but lacks direct neurogenic activity. In contrast, this compound synergizes with Donepezil to improve contextual memory in aged mice, suggesting complementary mechanisms .
  • This compound vs. Fluoxetine (SSRI): Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), promotes neurogenesis via serotonin modulation. This compound achieves similar neurogenic effects but through histaminergic and monoaminergic pathways (e.g., dopamine, norepinephrine) .

Efficacy in Preclinical Models

Parameter This compound (3 mg/kg/day) Donepezil (1 mg/kg/day) Fluoxetine (18 mg/kg/day) Memantine (3 mg/kg/day)
Cell Proliferation (BrdU+ cells) +80% in APPSWE-Tg mice No direct effect +50% in wild-type mice Not reported
Neuronal Maturation (DCX+ cells with tertiary dendrites) +70% No effect +40% Not reported
BDNF Expression Reversed age-related BDNF-IX/IV decline Partial BDNF-IX reversal No BDNF modulation Not reported
Context Discrimination (Aged mice) +60% improvement +30% improvement Not tested +25% improvement

Synergistic Effects

  • This compound + Donepezil: Combined low-dose therapy (e.g., this compound 0.3 mg/kg + Donepezil 0.1 mg/kg) enhanced contextual memory synergistically in aged mice, outperforming monotherapies .
  • This compound + S 47445 (AMPA receptor modulator) : Both compounds reversed natural forgetting in object recognition tasks, matching Donepezil’s efficacy .

Clinical and Research Implications

This compound’s dual action on neurogenesis and neurotrophic pathways distinguishes it from conventional H3 antagonists (e.g., Pitolisant) and AChEIs (e.g., Donepezil). Its ability to modulate BDNF and VEGF—key mediators of synaptic plasticity—positions it as a multifunctional candidate for age-related cognitive disorders. However, further studies are needed to validate its efficacy in human trials and explore long-term safety.

Biological Activity

S 38093 is a novel compound characterized as a histamine H3 receptor antagonist and inverse agonist. Its biological activity has been extensively studied, particularly in the context of cognitive enhancement, neurogenesis, and pain relief. This article summarizes the findings from various studies, highlighting the compound's effects on adult hippocampal neurogenesis, cognitive functions, and its potential therapeutic applications in neuropathic pain.

This compound operates primarily through its antagonistic effects on histamine H3 receptors, which are involved in regulating neurotransmitter release, including acetylcholine and norepinephrine. By inhibiting these receptors, this compound increases the levels of histamine in the brain, thereby enhancing cholinergic transmission and promoting cognitive functions.

  • Affinity and Efficacy : this compound demonstrates a moderate affinity for H3 receptors with a binding constant (KB) of approximately 0.65 µM . It effectively suppresses cAMP reduction induced by H3 receptor agonists, indicating its role in modulating intracellular signaling pathways.

2. Effects on Adult Hippocampal Neurogenesis

Recent studies have shown that chronic administration of this compound significantly stimulates adult hippocampal neurogenesis (AHN). This is crucial for cognitive functions such as memory and learning.

  • Study Design : In various animal models (young adult, aged, and Alzheimer’s disease transgenic mice), this compound was administered at doses of 0.3 to 3 mg/kg/day for 28 days. The effects were measured through several parameters related to neurogenesis .

Table 1: Effects of this compound on Neurogenesis in Animal Models

ParameterYoung Mice (0.3 mg/kg)Young Mice (3 mg/kg)Aged Mice (0.3 mg/kg)Aged Mice (3 mg/kg)
Proliferation of Progenitors+28.1%+35.0%+117.1%+122.4%
Survival of Newborn Cells+137.5%+122.4%Not specifiedNot specified
BDNF Transcript ChangesIncreasedIncreasedReversal of age-related declineReversal observed
  • Findings : The results indicate that this compound not only promotes the proliferation of neural progenitor cells but also enhances the survival rates of newly formed neurons in the hippocampus .

3. Cognitive Enhancement

This compound has shown promise in improving cognitive functions across various tests:

  • Behavioral Tests : In animal models, the compound improved performance in tasks assessing working memory (e.g., Morris water maze) and episodic-like memory (e.g., social recognition tests). For instance, aged mice treated with this compound exhibited significant improvements in context discrimination tasks compared to control groups .

4. Pain Relief Properties

In addition to its cognitive benefits, this compound has been evaluated for its antinociceptive effects:

  • Neuropathic Pain Models : Studies demonstrated that acute administration of this compound resulted in significant cold antiallodynic effects in models of neuropathic pain induced by oxaliplatin and other agents . Chronic administration further enhanced these effects, suggesting a potential role in managing neuropathic pain conditions.

Table 2: Antinociceptive Effects of this compound

Pain ModelAcute EffectChronic Effect
Cold AllodyniaSignificantEnhanced
CCI ModelModerateSignificant Increase
STZ ModelNot SpecifiedSignificant Increase

5. Conclusion and Future Directions

The biological activity of this compound presents a multifaceted profile with significant implications for treating cognitive deficits associated with aging and neurodegenerative diseases, as well as managing neuropathic pain. Future research should focus on clinical trials to further explore its therapeutic potential and establish optimal dosing regimens.

The findings underscore the importance of histamine H3 receptor modulation in enhancing neurogenesis and cognitive function while providing a promising avenue for pain management strategies.

Properties

IUPAC Name

4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNMYWNBLVJWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862896-30-8
Record name S-38093
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16893
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
S 38093
Reactant of Route 2
Reactant of Route 2
S 38093
Reactant of Route 3
Reactant of Route 3
S 38093
Reactant of Route 4
Reactant of Route 4
S 38093
Reactant of Route 5
S 38093
Reactant of Route 6
S 38093

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.